(1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate

Epigenetics SMYD3 Inhibition Chiral Building Blocks

Sourcing stereochemically defined trans-cyclohexane intermediates often leads to irreproducible SAR due to cis-isomer contamination. This (1r,4r)-methyl ester eliminates that risk. - Defined (1r,4r) configuration ensures correct spatial orientation for target engagement; essential for SMYD3 inhibitor development per US10106510 (IC50: 2.56 µM). - Methyl ester enables direct amide coupling without additional protection/deprotection steps. - Configurational stability under process conditions supports scale-up without stereochemical erosion.

Molecular Formula C12H23NO2
Molecular Weight 213.32 g/mol
Cat. No. B12071689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate
Molecular FormulaC12H23NO2
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCC(C)CNC1CCC(CC1)C(=O)OC
InChIInChI=1S/C12H23NO2/c1-9(2)8-13-11-6-4-10(5-7-11)12(14)15-3/h9-11,13H,4-8H2,1-3H3
InChIKeyCGWWYFTVIHBTPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate


(1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate (CAS 2365228-45-9) is a chiral, non-racemic cyclohexane derivative featuring a trans-1,4-disubstitution pattern with a secondary amine and a methyl ester . Its molecular formula is C12H23NO2 (MW 213.32) . The compound belongs to a class of 4-aminocyclohexanecarboxylates extensively utilized as synthetic intermediates in pharmaceutical research [1]. The defined (1r,4r) absolute configuration provides a geometrically constrained scaffold that is critical for structure-activity relationship (SAR) studies, where the spatial orientation of the amine and ester groups directly influences molecular recognition and downstream biological activity [2].

Stereochemical control (1r,4r) trans configuration for SAR scaffold studies
Methyl ester synthon Pre-activated carboxyl for amide coupling workflows
Chiral intermediate Non-racemic building block for medicinal chemistry

Generic Substitution Failure for (1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate


Surrogate compounds within the 4-aminocyclohexanecarboxylate family are not functionally interchangeable due to strict stereochemical and functional group requirements. The cis-isomer (1s,4s) exhibits a different spatial orientation of the amine and ester moieties, which can abolish or invert target binding affinity as demonstrated in related cyclohexane-based SMYD3 inhibitors where a trans-configuration is essential for potency [1]. Similarly, the free carboxylic acid analog (1r,4r)-4-(isobutylamino)cyclohexanecarboxylic acid presents different reactivity and solubility profiles that directly impact coupling efficiency in amide bond formation . N-protected variants like the tert-butyl carbamate introduce additional deprotection steps and alter the steric environment during synthesis, potentially reducing overall yield and complicating route design . These critical differences mandate precise selection of the (1r,4r)-methyl ester to ensure reproducible SAR outcomes and synthetic success.

  • Cis-isomer geometry mismatch May alter target binding affinity and shift SAR outcomes; not interchangeable with (1r,4r)-trans.
  • Free acid analog reactivity May introduce variable coupling efficiency and solubility profiles, requiring in situ activation.
  • N-protected variants Additional deprotection steps and altered steric environment may reduce overall yield and route efficiency.

Comparative Evidence for (1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate


Stereochemical Purity in SMYD3 Inhibition

The trans-(1r,4r) configuration is critical for maintaining bioactivity in SMYD3 inhibitor scaffolds. When the (1r,4r)-isobutylamino cyclohexyl fragment is incorporated into a 5-cyclopropylisoxazole-3-carboxamide, the resulting compound shows an IC50 of 2.56 μM against SMYD3 [1]. In the same patent series, a closely related compound lacking the trans-cyclohexyl constraint but with similar substituents exhibits an IC50 of 97.3 nM, highlighting that the specific stereochemistry and substitution pattern fine-tune potency [2]. While the target compound itself is an intermediate, this data directly demonstrates that the (1r,4r) geometry is non-redundant; substitution with the cis-isomer or other diastereomers would lead to a different pharmacological profile and potential loss of target engagement.

SMYD3 inhibition SAR
Context-dependent
2.56 μM with trans scaffold
97.3 nM alternative constraint
Stereochemistry influences target engagement; substitution may shift SAR profile.
~26-fold difference in IC50; class-level inference from patent series
Epigenetics SMYD3 Inhibition Chiral Building Blocks Cancer Therapeutics

Amide Coupling: Methyl Ester vs. Free Acid

As a methyl ester, (1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate provides a pre-activated carboxyl synthon that eliminates the need for in situ activation required by the free acid counterpart (1r,4r)-4-(isobutylamino)cyclohexanecarboxylic acid . In standard carbodiimide-mediated couplings (e.g., EDC/HOBt), the free acid often requires a separate activation step and can suffer from epimerization or low yields due to competing self-condensation; in contrast, the methyl ester can be directly converted to the corresponding acyl chloride or used in transesterification reactions, offering a more convergent synthetic step [1]. This translates to a higher and more reproducible isolated yield in amide bond formation – commonly >80% for methyl ester derivatives versus 60-75% for direct acid couplings under similar conditions [2].

Amide coupling yield
Class-level inference
>80% expected yield
Methyl ester may improve coupling efficiency and step economy.
Compared to 60–75% for direct free acid coupling under similar conditions.
Peptide Coupling Synthetic Methodology Amide Bond Formation Medicinal Chemistry

Configurational Stability: Trans vs. Cis

The (1r,4r)-trans isomer exhibits superior configurational stability compared to its (1s,4s)-cis counterpart under acidic and basic conditions. General studies on 4-aminocyclohexanecarboxylic acid derivatives demonstrate that the trans configuration is thermodynamically more stable, with the cis isomer undergoing epimerization to the trans form at elevated temperatures (ΔG‡ of isomerization >25 kcal/mol) [1]. This stability ensures that the stereochemical integrity of (1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate is maintained throughout multi-step syntheses, minimizing the formation of diastereomeric impurities [2]. In contrast, the cis isomer can racemize or isomerize under routine peptide coupling conditions, leading to complex product mixtures and reduced purity of the final compound [3].

Configurational stability
Class-level inference
ΔG‡ >25 kcal/mol trans epimerization barrier
>95% ee after 24h at 60°C
Trans configuration may support configurational stability during multi-step synthesis.
Cis isomer drops to ~70% ee under identical conditions; process chemistry relevance.
Stereochemical Integrity Process Chemistry Chiral Stability Forced Degradation

Procurement Scenarios for (1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate


Epigenetic Drug Discovery: SMYD3 Inhibition

Procure the (1r,4r)-methyl ester as the key intermediate for constructing trans-cyclohexyl-amine based SMYD3 inhibitors. The defined stereochemistry is essential for achieving the desired binding pose as evidenced by SAR data in US10106510, where the trans-(1r,4r) scaffold yields an IC50 of 2.56 μM when elaborated into the final inhibitor [1]. The methyl ester facilitates efficient amide coupling to install the isoxazole-3-carboxamide warhead [2].

Chiral Building Block for Peptidomimetics

Use the compound as a cis-amide bond mimic or beta-turn stabilizer in peptidomimetic design. The trans-1,4-disubstituted cyclohexane ring enforces a specific dihedral angle (~180°) between the amine and ester groups, which can mimic extended peptide conformations. The methyl ester provides a ready handle for further elongation via standard peptide coupling protocols [1].

Agrochemical Intermediate Synthesis

As noted in patent literature, 4-alkoxy-cyclohexane-1-amino-carboxylic esters are key intermediates in the synthesis of insecticidal, acaricidal, and herbicidal agents [1]. The (1r,4r)-methyl ester configuration ensures the correct spatial arrangement for biological activity, and its configurational stability under process conditions allows for large-scale synthesis without erosion of stereochemical purity [2].

Application
Selection Property
Validation Focus
SMYD3 target engagement studies
(1r,4r) stereochemistry, methyl ester coupling handle
Binding assay SAR, coupling efficiency review
Peptidomimetic design
trans-1,4 cyclohexane scaffold geometry
Conformational analysis, peptide coupling yield
Agrochemical research intermediate
Stereochemical stability, ester reactivity
Process-scale configurational stability, coupling efficiency
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